molecular formula C17H26ClNO B1243001 Pitolisant CAS No. 362665-56-3

Pitolisant

Cat. No.: B1243001
CAS No.: 362665-56-3
M. Wt: 295.8 g/mol
InChI Key: NNACHAUCXXVJSP-UHFFFAOYSA-N
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Description

Pitolisant is a medication used primarily for the treatment of excessive daytime sleepiness in adults with narcolepsy. It is a histamine 3 receptor antagonist and inverse agonist, which means it blocks and reverses the action of histamine at the histamine 3 receptor. This compound enhances the activity of histaminergic neurons in the brain, which helps improve wakefulness .

Mechanism of Action

Target of Action

Pitolisant primarily targets the histamine H3 receptor . This receptor subtype mediates the signals of histamine, a neurotransmitter, in the central nervous system and peripheral nervous system . The histamine H3 receptor plays a crucial role in maintaining wakefulness .

Mode of Action

This compound acts as a high-affinity competitive antagonist and an inverse agonist at the human histamine H3 receptor . It is thought to bind to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops . By blocking histamine autoreceptors, this compound enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The histamine H3 receptor negatively regulates histamine release and synthesis . This compound, by acting as an antagonist and inverse agonist, prevents the binding of endogenous histamine at the H3 receptor and produces a response opposite to that of endogenous histamine at the receptor . This leads to enhanced histaminergic activity in the brain .

Pharmacokinetics

It is known that this compound is administered orally .

Result of Action

This compound influences the activity of a subset of neurons by increasing the synchronous activity and modifying the population activity . It increases the activity of some neurons while decreasing the activity of others without affecting the mean neuronal activity across neurons . This results in an overall enhancement of wakefulness and alertness .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known that the activity of histamine neurons and release of histamine are dynamically modulated by the arousal state , which could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Pitolisant functions as a high-affinity competitive antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, this compound enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain . It interacts with various biomolecules, including histamine H3 receptors, which are located within the transmembrane core just below the extracellular loops . This interaction prevents the binding of endogenous histamine, thereby enhancing histaminergic activity .

Cellular Effects

This compound influences various cellular processes by enhancing histaminergic activity in the brain . It affects cell signaling pathways by increasing the release of neurotransmitters such as acetylcholine, glutamate, gamma-aminobutyric acid (GABA), serotonin, and dopamine . This modulation of neurotransmitter release impacts gene expression and cellular metabolism, contributing to its wake-promoting effects . This compound’s ability to enhance histaminergic activity also plays a role in maintaining wakefulness and reducing excessive daytime sleepiness .

Molecular Mechanism

At the molecular level, this compound acts as an inverse agonist at the histamine H3 receptor . It binds to the antagonist binding site of the H3 receptor, located within the transmembrane core . This binding prevents the receptor from interacting with endogenous histamine, leading to an increase in histaminergic activity . This compound’s inverse agonism produces a response opposite to that of endogenous histamine, further enhancing histaminergic signaling . This mechanism of action contributes to its therapeutic effects in treating narcolepsy .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and effectiveness over time . Studies have demonstrated that this compound maintains its wake-promoting effects without significant changes in sleep architecture or sleep quality . Long-term treatment with this compound has been associated with sustained improvements in excessive daytime sleepiness and reductions in cataplexy attacks . These findings suggest that this compound remains effective and stable over extended periods in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Higher doses of this compound have been shown to enhance histaminergic neuron activity in mice brains, with this effect persisting after repeated administrations . Excessive doses may lead to adverse effects such as hyperactivity and increased anxiety . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is primarily metabolized by the liver enzymes CYP2D6 and CYP3A4 . The major non-conjugated metabolites include BP2.941 (piperidine N-oxide) and BP2.951 (5-aminovaleric acid) . These metabolites can further undergo conjugation with glycine or glucuronic acid and oxidation to a minimal extent . The involvement of these metabolic pathways ensures the effective breakdown and elimination of this compound from the body .

Transport and Distribution

Following oral administration, this compound is distributed equally between red blood cells and plasma . The apparent volume of distribution ranges from 1100 to 2825 liters . This compound’s distribution within cells and tissues is facilitated by its interaction with transporters and binding proteins . This distribution pattern ensures that this compound reaches its target sites, including the brain, to exert its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the brain, where it enhances histaminergic activity . It targets histamine H3 receptors located on the axon terminals and somas of histamine neurons . By modulating histamine release and synthesis, this compound influences neuronal activity and contributes to its wake-promoting effects . The subcellular localization of this compound is crucial for its ability to regulate histaminergic signaling and maintain wakefulness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pitolisant hydrochloride involves several steps, starting from piperidine and 1-bromo-3-chloropropane. The process is economically efficient and easily scalable for industrial production . The general synthetic route includes:

    Alkylation: Piperidine is reacted with 1-bromo-3-chloropropane to form an intermediate.

    Substitution: The intermediate is then reacted with 4-chlorophenyl magnesium bromide to form the final product.

    Purification: The final product is purified and converted to its hydrochloride salt form.

Industrial Production Methods

The industrial production of this compound hydrochloride follows the same synthetic route but on a larger scale. The process is designed to be cost-effective and efficient, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pitolisant undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the structure of this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted analogs of this compound .

Scientific Research Applications

Pitolisant has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Modafinil: Another medication used for treating narcolepsy and excessive daytime sleepiness. Unlike pitolisant, modafinil primarily acts on the dopamine transporter.

    Sodium Oxybate: Used for treating narcolepsy with cataplexy. It works by modulating gamma-aminobutyric acid (GABA) receptors.

    Methylphenidate: Commonly used for attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Uniqueness of this compound

This compound is unique in its mechanism of action as a histamine 3 receptor antagonist and inverse agonist. This distinct mechanism allows it to enhance histaminergic activity in the brain, which is different from the mechanisms of other medications used for similar indications .

Properties

IUPAC Name

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19/h7-10H,1-6,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNACHAUCXXVJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957654
Record name Pitolisant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Signalling of histaminergic neurons plays a key role in activating the arousal system with widespread projections to the whole brain via activating orexin receptors. Narcolepsy is characterized by insufficient neurotransmission by orexins, or hypocretins, which are excitatory peptides released by neurons located from the lateral hypothalamus. These neurons project to aminergic neurons, such as histaminergic or noradrenergic neurons, that are responsible for the effects of orexin and control of wakefulness. Histamine H3 receptors are presynaptic inhibitory autoreceptors that are located in the cerebral cortex, hypothalamus, hippocampus, and basal ganglia. H3 receptors promote the re-uptake of histamine at synaptic terminals and attenuate further histamine release into the synapse. By blocking H3 autoreceptors and increasing the levels of histamine transmitters at the synapse, pitolisant enhances the activity of histaminergic neurons and promotes wakefulness. Inverse agonism of pitolisant at H3 receptors also leads to enhanced synthesis and release of endogenous histamine over the basal level. Pitolisant acts as a high-affinity competitive antagonist (Ki 0.16 nM) and as an inverse agonist (EC50 1.5 nM) at the human H3 receptor and mediates its pharmacological action at the presynaptic level. It is thought to bind to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops. Piperidines form a salt bridge with Glu206 in the membrane-spanning segment, and the hydroxyl of Tyr374 is H-bonded with the central oxygen of piperidine. Pitolisant displays high selectivity for H3 receptors compared to other histamine receptor subtypes. Pitolisant also modulates acetylcholine, noradrenaline and dopamine release in the brain by increasing the levels of neurotransmitters but does not increase dopamine release in the stratal complex, including the nucleus accumbens. At lower nanomolar concentrations, pitolisant acts as an inverse agonist at H3 receptors and enhances the release of endogenous histamine over the basal level.
Record name Pitolisant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11642
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

362665-56-3
Record name Pitolisant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362665-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pitolisant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362665563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pitolisant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11642
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pitolisant
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URL https://comptox.epa.gov/dashboard/DTXSID30957654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PITOLISANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BC83L4PIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

According to the method disclosed in EP-982300, Example 78, sodium 3-piperidinopropanolate (2.127 kg; 12.88 mol), 3-(4-chlorophenyl)propyl mesylate (1.121 kg; 4.51 mol) and 0.322 mol of 15-crown-5 in 4.5 kg of dry toluene were refluxed for 4 hours. The solvent was evaporated and the residue purified by column chromatography on silica gel (eluent: methylene chloride/methanol (90/10)). The obtained oil was distilled in a fractionating equipment at reduced pressure (0.3-0.7 mmHg) and with a heating jacket at 207-210° C. The head fractions and the distilled fraction at 0.001-0.010 mmHg with a jacket temperature of 180-200° C. were collected. The obtained oil (1.0 kg; 3.38 mol) corresponds to 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine. Yield 75%.
Name
sodium 3-piperidinopropanolate
Quantity
2.127 kg
Type
reactant
Reaction Step One
Quantity
1.121 kg
Type
reactant
Reaction Step Two
Quantity
0.322 mol
Type
reactant
Reaction Step Three
Quantity
4.5 kg
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium 3-piperidinopropanolate (20 mmol), 7 mmol of 3-(4-chlorophenyl)propyl-mesylate, and 0.5 mmol of 15-crown-5 in 30 ml of dry toluene were refluxed for 4 hours. The solvent was evaporated and the residue purified by column chromatography on silica gel (eluent: methylene chloride/methanol (90/10)). After removing the solvent under reduced pressure the residue was crystallized with oxalic acid from diethyl ether/ethanol.
Name
Sodium 3-piperidinopropanolate
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
3-(4-chlorophenyl)propyl-mesylate
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Pitolisant acts as a potent and highly selective histamine H3-receptor antagonist/inverse agonist. [, , , , , ] It binds to the H3 receptor, blocking the action of histamine and decreasing the inhibition of histamine release in the brain. [, , , ] This results in increased histaminergic neurotransmission, which promotes wakefulness. [, , , ]

A: By increasing histamine levels, this compound indirectly influences the activity of other neurotransmitter systems involved in wakefulness and alertness, including acetylcholine, norepinephrine, and dopamine. [, , ] This multifaceted action contributes to its therapeutic effects in narcolepsy. [, ]

A: The molecular formula of this compound is C17H24ClNO • HCl, and its molecular weight is 332.7 g/mol. []

A: While the provided research articles don't delve into detailed spectroscopic analysis, one study mentions the use of High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector at 268 nm for this compound quantification. []

A: One study subjected this compound formulations to stress testing under various conditions. [] While the exact conditions are not elaborated on, the study mentions the emergence of minor degradation products. [] This suggests the need for appropriate formulation strategies to ensure stability.

A: While the provided research doesn't detail specific formulation strategies, it does emphasize the importance of formulation for drug stability. [] Further research into different formulation approaches could potentially optimize this compound's delivery and efficacy.

A: this compound's relatively long half-life of around 10 hours [] allows for once-daily dosing. [, , , , , , , , , , , , , ] Its slow elimination contributes to its sustained therapeutic effects on excessive daytime sleepiness. [, , , , , , , , , , , , , ]

A: Yes, this compound demonstrates significant brain penetration. [] A study using a rat model found measurable concentrations of this compound in brain tissue after oral administration. [] This brain penetration is essential for its central action on histamine H3 receptors. []

A: Yes, preclinical studies have investigated the effects of this compound in animal models. [] One study compared its effects to amphetamine, modafinil, and solriamfetol in various in vivo models. [] Unlike the other drugs, this compound did not produce hyperlocomotion, behavioral sensitization, or hypophagia, suggesting a distinct pharmacological profile. []

A: Several randomized controlled trials have demonstrated the efficacy and safety of this compound in treating excessive daytime sleepiness (EDS) and cataplexy in adults with narcolepsy. [, , , , , , , , , , , , , ] These trials, including HARMONY-1 and HARMONY-CTP, showed significant improvements in subjective and objective measures of sleepiness and cataplexy frequency compared to placebo. [, , , , , , , , , , , , , ] Additionally, real-world studies and expanded access programs have further supported its clinical benefit and safety profile. [, , ]

A: While the focus is on the scientific aspects, it's important to acknowledge that like all medications, this compound can cause side effects. [, , , , , , ] The most common ones reported in clinical trials include headache, insomnia, nausea, and anxiety. [, , , , , , ]

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